![molecular formula C20H19N3O3 B2357684 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide CAS No. 946334-98-1](/img/structure/B2357684.png)

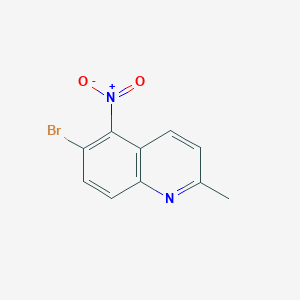

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide, commonly known as CBR-5884, is a chemical compound that has been studied for its potential therapeutic effects in various diseases.

Scientific Research Applications

Therapeutic Agent Development

Research has explored the potential of related compounds in therapeutic agent development. For instance, compounds like 1-[(R)-1-hydroxy-4-(6-(3-(1-methylbenzimidazol-2-yl)propionylamino)indol-1-yl)-2-butyl]imidazole-4-carboxamide have shown promising results as non-nucleoside adenosine deaminase inhibitors, indicating potential for the treatment of diseases requiring modulation of adenosine levels (Terasaka et al., 2004). Similarly, 5-aroylindolyl-substituted hydroxamic acids have been developed as selective histone deacetylase 6 inhibitors, offering a potential therapeutic approach for Alzheimer's disease by decreasing phosphorylation and aggregation of tau proteins (Lee et al., 2018).

Chemical Transformations

Compounds structurally related to N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide have been utilized in various chemical transformations. For example, carbene-mediated transformations of related benzimidazoles have been reported to yield different products, showcasing their utility in synthetic chemistry (Katritzky et al., 2011). Additionally, Rh(III)-catalyzed annulations with indoles have provided a method to access novel tricyclic and tetracyclic N-heterocycles, indicating the potential for creating complex molecular architectures (Nunewar et al., 2021).

Receptor and Enzyme Interaction

The interaction of structurally related compounds with specific binding sites, such as dopamine D(2)-like receptors, has been studied. Derivatives of similar structural frameworks have demonstrated varying affinities for these receptors, suggesting their potential in the development of drugs targeting the central nervous system (Pinna et al., 2002). Furthermore, the synthesis of compounds like 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles has been pursued for their anti-inflammatory and antiproliferative properties, indicating a broad scope of biological activity (Rapolu et al., 2013).

properties

IUPAC Name |

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-3-4-10-23-16-9-8-15(21-19(24)17-11-12(2)22-26-17)13-6-5-7-14(18(13)16)20(23)25/h5-9,11H,3-4,10H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFPMNPAKBDZQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NO4)C)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)

![2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2357606.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)

![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)

![{5-[(5-fluoro-2-methylphenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2357614.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2357616.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)